![molecular formula C8H8N4O B3166998 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 915921-91-4](/img/structure/B3166998.png)

1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine

Übersicht

Beschreibung

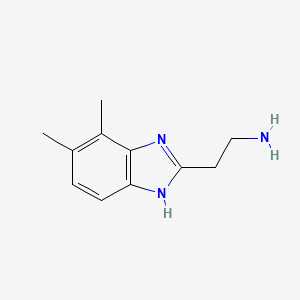

“1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine” is a chemical compound with the empirical formula C10H9F3N4O3 . It is a part of the 1,2,4-oxadiazole derivatives, which are known for their broad spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring attached to a 1,2,4-oxadiazole ring via a methanamine linker . The exact structural details are not available in the resources.Wissenschaftliche Forschungsanwendungen

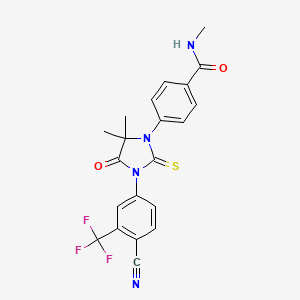

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, by virtue of their structural features, demonstrate effective binding with various enzymes and receptors through multiple weak interactions, showcasing a broad spectrum of bioactivities. These derivatives are pivotal in medicinal chemistry due to their versatility in treating numerous diseases, including cancer, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, histamine reactions, parasitic infections, obesity, viral diseases, and more. The significant therapeutic value of these compounds underscores their importance in drug development and the potential for creating more active and less toxic medicinal agents (Verma et al., 2019).

Antimicrobial and Antitubercular Activity

The antimicrobial properties of 1,3,4-oxadiazole compounds are particularly noteworthy. These derivatives exhibit a wide range of antimicrobial activities, including antibacterial, antitubercular, antifungal, and antiprotozoal effects. Their potential as new drugs is promising, especially considering the global challenge of antimicrobial resistance. Some derivatives have shown activities surpassing those of existing antibiotics and antimicrobial agents, highlighting their potential as future therapeutic options (Glomb & Świątek, 2021).

Role in Drug Development for Parasitic Infections

Oxadiazole rings, including 1,3,4-oxadiazoles, are identified as valuable scaffolds in the development of antiparasitic agents. Their structural diversity and the differences in aromaticity among isomers influence their interactions with biological receptors, making them versatile in the synthesis of new drugs aimed at treating parasitic infections. This highlights the importance of 1,3,4-oxadiazoles in creating new chemical entities for antiparasitic therapy (Pitasse-Santos et al., 2017).

Biological Activities and Pharmacological Profile

1,3,4-Oxadiazole and its derivatives manifest a plethora of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antifungal, antipyretic, antidepressant, anti-tubercular, anticonvulsant, anticholinesterase, antihypertensive, antidiabetic, antitumor/anticancer, anti-HIV, antioxidant, and more. Their broad range of activities makes them a focal point in pharmacological research, with significant implications for developing novel therapeutic agents with enhanced efficacy and reduced toxicity (Singh & Ilango, 2022).

Zukünftige Richtungen

The future directions for research on “1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine” could involve further exploration of its biological activities, given the known activities of 1,2,4-oxadiazole derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could be beneficial.

Wirkmechanismus

Target of Action

The primary target of 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine is Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) . PPAR-α is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation .

Mode of Action

This compound acts as a ligand agonist for PPAR-α . It binds to the PPAR-α receptor, activating it and leading to changes in gene expression .

Biochemical Pathways

Upon activation by this compound, PPAR-α modulates the expression of genes involved in lipid metabolism, inflammation, and cell proliferation . This can lead to a variety of downstream effects, including changes in cellular lipid levels, inflammatory responses, and cell growth .

Result of Action

The activation of PPAR-α by this compound can lead to a variety of cellular effects. For example, it may alter lipid metabolism, reducing the levels of certain lipids within cells . It may also modulate inflammatory responses and influence cell growth . .

Eigenschaften

IUPAC Name |

(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-4-7-11-8(12-13-7)6-2-1-3-10-5-6/h1-3,5H,4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSAQOZOTRIKJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

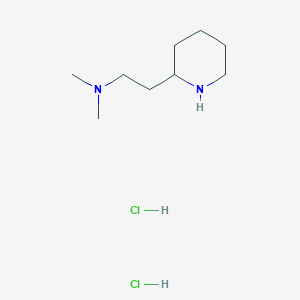

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

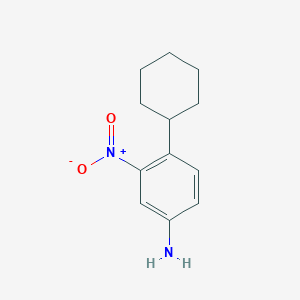

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine](/img/structure/B3166946.png)

![N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine](/img/structure/B3166973.png)

![N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine](/img/structure/B3166985.png)

AMINE](/img/structure/B3166988.png)

![N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine](/img/structure/B3167014.png)